molecular formula C10H19NO3 B8472296 ethyl N-carbethoxyvalerimidate

ethyl N-carbethoxyvalerimidate

カタログ番号: B8472296
分子量: 201.26 g/mol
InChIキー: IQMPQNAGKOWRFG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl N-carbethoxyvalerimidate is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Condensation with Phenylhydrazines

Ethyl N-carbethoxyvalerimidate reacts with substituted phenylhydrazines to synthesize triazolinone derivatives, which are critical intermediates in antihypertensive drug development.

Reaction Conditions:

  • Reactants : Substituted phenylhydrazine (1.0 eq), ethyl N-carbethoxyvalerimidate (1.1 eq)

  • Solvent : Toluene

  • Temperature : 90°C

  • Catalyst : Triethylamine (1.1 eq)

  • Yield : ~65–75%

Example:

Reaction with 2-(trifluoromethyl)phenylhydrazine produces 5-n-butyl-2-[2-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazolin-3-one. This intermediate is further functionalized via alkylation or acylation to yield bioactive molecules .

Alkylation Reactions

The triazolinone intermediates derived from ethyl N-carbethoxyvalerimidate undergo alkylation with biphenylsulfonamide bromides to introduce sulfonamide groups, enhancing biological activity.

Reaction Conditions:

  • Reactants : Triazolinone intermediate (1.0 eq), (bromomethyl)biphenylsulfonamide (1.2 eq)

  • Base : Sodium hydride (NaH)

  • Solvent : Dimethylformamide (DMF)

  • Yield : 60–85%

Example:

Alkylation of 5-n-butyl-2-[2-(trifluoromethyl)phenyl]triazolinone with 2'-(bromomethyl)biphenylsulfonamide yields a precursor for angiotensin II receptor antagonists .

Acylation to Form Sulfonamide Derivatives

The sulfonamide intermediates are acylated using acid chlorides or N-acylimidazolides to produce potent antihypertensive agents.

Reaction Conditions:

  • Reactants : Sulfonamide intermediate (1.0 eq), acid chloride (1.5 eq)

  • Base : Pyridine or 1,8-diazabicycloundec-7-ene (DBU)

  • Solvent : Dichloromethane (CH₂Cl₂)

  • Yield : 70–90%

Example:

Acylation with benzoyl chloride introduces a benzoyl group, resulting in compounds with significant blood pressure-lowering effects (e.g., reduction in mean arterial blood pressure by 43 mmHg) .

Hydrolysis and Decarboxylation

Under acidic or basic conditions, ethyl N-carbethoxyvalerimidate undergoes hydrolysis to yield carboxylic acids or decarboxylation products.

Reaction Conditions:

  • Acid-Catalyzed Hydrolysis :

    • Solvent : Water/THF

    • Acid : HCl

    • Yield : ~72% (carboxylic acid)

  • Base-Promoted Hydrolysis :

    • Base : NaOH

    • Solvent : Ethanol

    • Yield : 65–80%

Reformatzky Reaction with Isocyanates

Ethyl N-carbethoxyvalerimidate participates in Reformatzky-type reactions with isocyanates to form N-substituted carbamates.

Reaction Conditions:

  • Reactants : Isocyanate (1.0 eq), bromozinc acetate Reformatzky reagent (1.2 eq)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 40–45°C

  • Time : 8–12 hours

  • Yield : 60–75%

Example:

Reaction with phenyl isocyanate produces N-phenylcarbamate derivatives, isolated via column chromatography .

Mechanistic Insights

  • Condensation : Nucleophilic attack by phenylhydrazine on the imidate carbonyl, followed by cyclization .

  • Alkylation/Acylation : SN2 displacement or nucleophilic acyl substitution, facilitated by polar aprotic solvents .

  • Hydrolysis : Base-mediated cleavage of the ester group via tetrahedral intermediate formation .

特性

分子式

C10H19NO3

分子量

201.26 g/mol

IUPAC名

ethyl N-ethoxycarbonylpentanimidate

InChI

InChI=1S/C10H19NO3/c1-4-7-8-9(13-5-2)11-10(12)14-6-3/h4-8H2,1-3H3

InChIキー

IQMPQNAGKOWRFG-UHFFFAOYSA-N

正規SMILES

CCCCC(=NC(=O)OCC)OCC

製品の起源

United States

Synthesis routes and methods I

Procedure details

A solution of 6.5 g (50.3 mmole) of ethyl valerimidate (free base) in 90 ml of dry CH2Cl2 was treated with 7.71 ml (5.60 g, 55.3 mole) of triethylamine. The resulting solution was stirred under N2 at -10° C. in an ice-salt bath as a solution of 4.81 ml (5.46 g, 50.3 mole) of ethyl chloroformate in 10 ml of CH2Cl2 was added dropwise over 25 minutes. Upon completion of the addition, the cooling bath was removed, and the mixture was stirred at room temperature for 2 hours. Next, the solvent was removed by evaporation in vacuo. The residue was taken up in hexane and filtered to remove triethylamine hydrochloride. Concentration of the filtrate yielded 7.08 g (70%) of the product as a yellow oil, suitable for use in the next step without further purification. NMR indicated a mixture of syn and anti isomers. TLC (98:2 CH2Cl2 --MeOH) showed a close pair of spots, Rf 0.48, 0.52; mass spectrum (EI) m/e 201 (M+).
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
7.71 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
4.81 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
70%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。